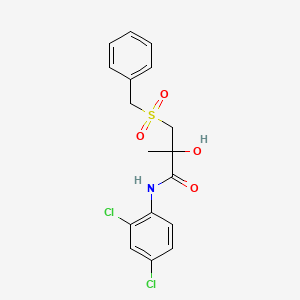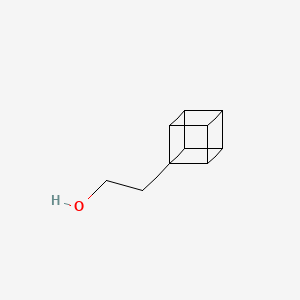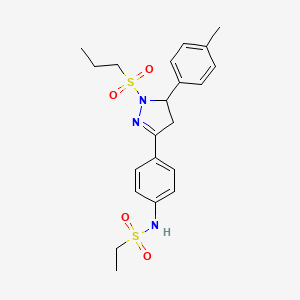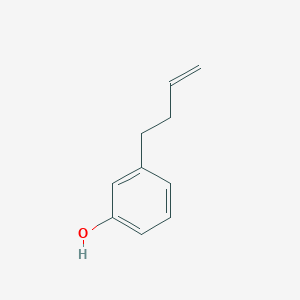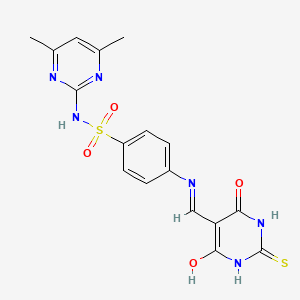
N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16N6O4S2 and its molecular weight is 432.47. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Tautomerism : Lu et al. (2011) studied a cocrystal involving sulfamethazine, a molecule structurally related to the chemical of interest. They found that sulfamethazine exhibits hydrogen-shift isomerization, resulting in different tautomeric forms within the crystal structure. This research contributes to understanding the crystallography and tautomerism of similar compounds (Lu, Cruz-Cabeza, Rohani, & Jennings, 2011).
Molecular Structure and Spectroscopy : Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on a similar sulfamethazine Schiff-base. They used various spectroscopic methods and quantum chemical calculations to understand the molecular structure and spectroscopic characteristics of the compound (Mansour & Ghani, 2013).
Antiviral Activity : Selvam et al. (2006) tested derivatives of the compound for in vitro antiviral activity against vaccinia and cowpox virus. They found that some derivatives showed significant antiviral activity, suggesting potential applications in treating viral infections (Selvam, Murugesh, Chandramohan, Keith, & Kern, 2006).
Urease Inhibition : Hamad et al. (2020) synthesized Schiff base derivatives of sulfamethazine and evaluated them for their urease inhibitory activity. They found that certain derivatives displayed moderate to strong inhibitory activity, indicating potential applications in treating diseases related to urease activity (Hamad et al., 2020).
Cancer Research : Almashal et al. (2020) synthesized a series of triazolethymine derivatives and evaluated their cytotoxic activities against human cancer cell lines. Their findings contribute to the development of new anticancer drugs based on this class of compounds (Almashal, Al-Hujaj, Jassem, & Al-Masoudi, 2020).
Copper(II) Complex Formation : Mansour (2014) investigated the molecular structures, spectral characteristics, and antibacterial activity of copper(II) complexes involving a sulfamethazine Schiff-base ligand. The study provided insights into the selective coordination ability of this ligand with copper(II) and its impact on biological activity (Mansour, 2014).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S2/c1-9-7-10(2)20-16(19-9)23-29(26,27)12-5-3-11(4-6-12)18-8-13-14(24)21-17(28)22-15(13)25/h3-8H,1-2H3,(H,19,20,23)(H3,21,22,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYHDSMXVOCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)
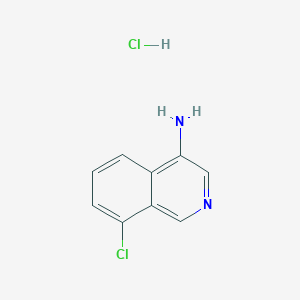


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2963212.png)
